molecular formula C15H17N3O3S B2442506 1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea CAS No. 1207015-32-4

1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea

Cat. No.: B2442506
CAS No.: 1207015-32-4
M. Wt: 319.38
InChI Key: PQZGJRRGQBVUKK-UHFFFAOYSA-N
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Description

1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea is a versatile chemical compound with a unique structure that includes an allyl group, a thiazole ring, and a urea moiety.

Preparation Methods

The synthesis of 1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea typically involves the reaction of 2,5-dimethoxyphenyl isothiocyanate with allylamine, followed by cyclization with a suitable reagent to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process.

Chemical Reactions Analysis

1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the allyl group or the thiazole ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also induce oxidative stress or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea can be compared with other thiazole derivatives, such as:

    2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

    1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives: These compounds have been studied for their potential as anti-Parkinsonian agents and show neuroprotective properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the allyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-4-7-16-14(19)18-15-17-12(9-22-15)11-8-10(20-2)5-6-13(11)21-3/h4-6,8-9H,1,7H2,2-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZGJRRGQBVUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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